Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Overview
Description
Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a compound known for its antioxidant properties. It is often used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation. The compound’s structure includes a phenolic group, which is responsible for its antioxidant activity, and a sulphonate group, which enhances its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate typically involves the reaction of 2,6-di-tert-butylphenol with an appropriate sulphonating agent. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) to facilitate the sulphonation process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is optimized to maximize yield and purity, often involving steps such as crystallization and filtration to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The sulphonate group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include quinones from oxidation, reduced phenolic derivatives from reduction, and various substituted phenolic compounds from substitution reactions .
Scientific Research Applications
Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic applications in preventing oxidative damage in cells and tissues.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity
Mechanism of Action
The antioxidant activity of Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is primarily due to its phenolic group, which can donate hydrogen atoms to neutralize free radicals. This prevents the free radicals from causing oxidative damage to other molecules. The sulphonate group enhances the compound’s solubility, allowing it to interact more effectively with various substrates .
Comparison with Similar Compounds
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another phenolic antioxidant used in polymer stabilization.
Pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]: A compound with multiple phenolic groups, offering enhanced antioxidant properties.
Stearyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Similar in structure but with a stearyl group, used in similar applications.
Uniqueness
Potassium 3-sulphonatopropyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is unique due to its sulphonate group, which enhances its solubility in water. This makes it particularly useful in applications where water solubility is essential, such as in certain biological and medical research contexts .
Properties
CAS No. |
94159-70-3 |
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Molecular Formula |
C20H31KO6S |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
potassium;3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]propane-1-sulfonate |
InChI |
InChI=1S/C20H32O6S.K/c1-19(2,3)15-12-14(13-16(18(15)22)20(4,5)6)8-9-17(21)26-10-7-11-27(23,24)25;/h12-13,22H,7-11H2,1-6H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
NWVSKTMYVSTIIO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCCS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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